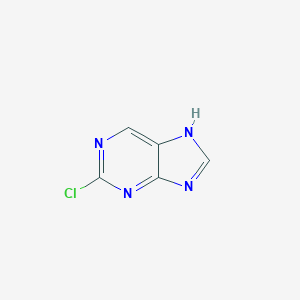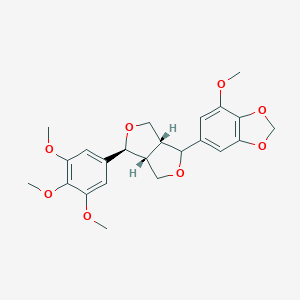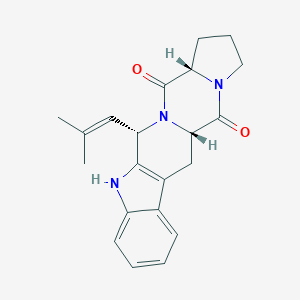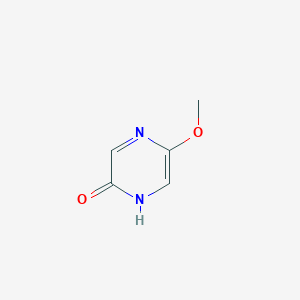![molecular formula C22H21NO4 B160425 (3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dion CAS No. 1018340-07-2](/img/structure/B160425.png)
(3S,4S)-4-(Benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dion
Übersicht
Beschreibung
The enzyme indoleamine 2,3-dioxygenase (IDO) has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer. Several naphthoquinones inhibit IDO in vitro and in cells, but at low (μM) potency. Importantly, naphthoquinones reduce tumor growth in wild type mice but not in IDO-deficient mice. CAY10581 is a naphthoquinone derivative that potently inhibits IDO (IC50 = 55 nM). It is a more potent inhibitor of IDO than annulin B or 1-methyl-d-tryptophan (1MT). CAY10581 acts as a reversible uncompetitive inhibitor of IDO and demonstrates minimal impact on cell viability at 100 μM after 24 hours.
Wissenschaftliche Forschungsanwendungen
Hemmung der Indolamin-2,3-Dioxygenase (IDO)
CAY-10581 ist ein potenter Inhibitor des Enzyms Indolamin-2,3-Dioxygenase (IDO), das an der Vermittlung der pathologischen Immunsuppression beteiligt ist, die mit bestimmten Krankheiten wie Krebs verbunden ist . Es wirkt als reversibler unkompetitiver Inhibitor von IDO und zeigt minimale Auswirkungen auf die Zellviabilität bei 100 μM nach 24 Stunden .
Krebsforschung
CAY-10581 wurde aufgrund seiner Fähigkeit, IDO zu hemmen, in der Krebsforschung verwendet. Mehrere Naphthochinone hemmen IDO in Zellen und in vitro, jedoch mit geringer (μM) Potenz. Wichtig ist, dass Naphthochinone das Tumorwachstum bei Wildtyp-Mäusen reduzieren, jedoch nicht bei IDO-defizienten Mäusen .
Biochemische Forschung
Als Biochemi
Wirkmechanismus
Target of Action
The primary target of CAY-10581 is the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO has been implicated in mediating pathological immunosuppression associated with certain diseases, including cancer .
Mode of Action
CAY-10581 acts as a reversible uncompetitive inhibitor of IDO . It binds to the enzyme and changes its shape, making it less able to bind to its substrate. This inhibits the function of IDO, reducing its ability to mediate immunosuppression .
Biochemical Pathways
By inhibiting IDO, CAY-10581 affects the tryptophan metabolism pathway . IDO is responsible for the initial step in the degradation of tryptophan. By inhibiting this enzyme, CAY-10581 can disrupt the normal metabolism of tryptophan, leading to changes in the levels of downstream metabolites .
Pharmacokinetics
The compound is known to be soluble in dmf and dmso , suggesting it could be well-absorbed and distributed in the body
Result of Action
The inhibition of IDO by CAY-10581 can lead to a reduction in pathological immunosuppression, which has implications for the treatment of diseases like cancer . By inhibiting IDO, CAY-10581 may enhance the immune system’s ability to recognize and destroy cancer cells .
Eigenschaften
IUPAC Name |
(3S,4S)-4-(benzylamino)-3-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-22(2)21(26)17(23-12-13-8-4-3-5-9-13)16-18(24)14-10-6-7-11-15(14)19(25)20(16)27-22/h3-11,17,21,23,26H,12H2,1-2H3/t17-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHJQIQDQXGUOD-UWJYYQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H](C2=C(O1)C(=O)C3=CC=CC=C3C2=O)NCC4=CC=CC=C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


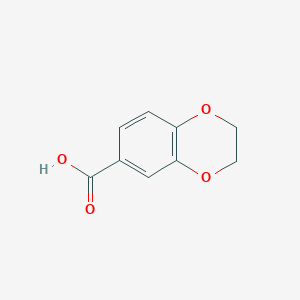
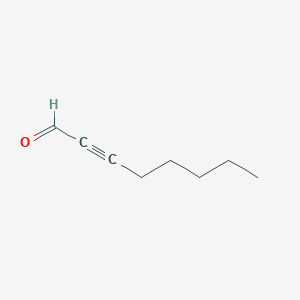
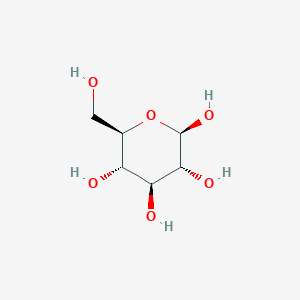
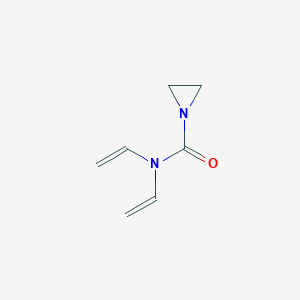
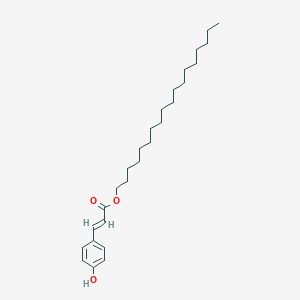
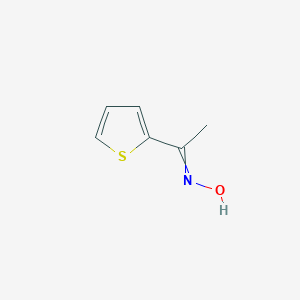
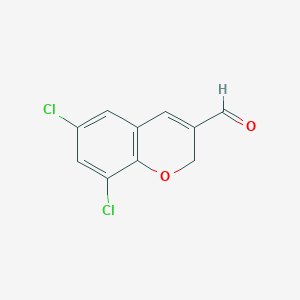
![Butane, 1-[(2-chloroethyl)thio]-3-methyl-](/img/structure/B160360.png)
